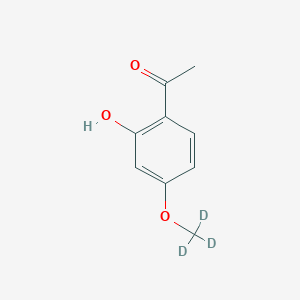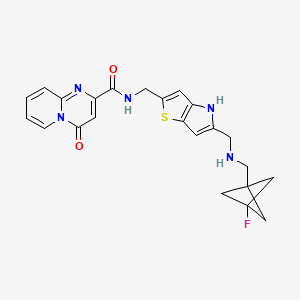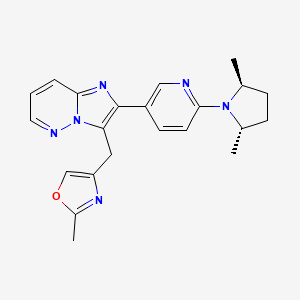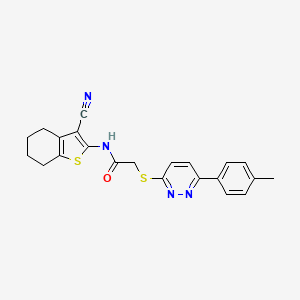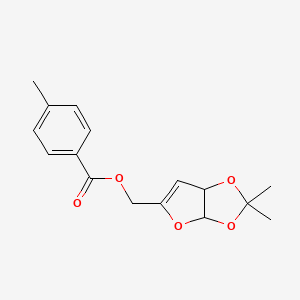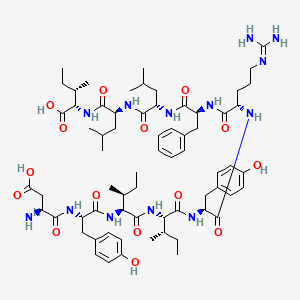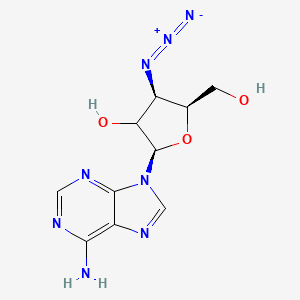
9-epi-Blumenol C |A-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-epi-Blumenol C is a naturally occurring compound that belongs to the class of megastigmane glucosides. It is an epimer of blumenol C, differing in the configuration at the C-9 position. This compound has been isolated from various plant species and is known for its allelopathic properties, which means it can influence the growth and development of neighboring plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-epi-Blumenol C typically involves the isolation from natural sources rather than synthetic routes. It has been isolated from the leaves of Metasequoia glyptostroboides through a series of chromatographic steps. The process includes the extraction of the leaves with aqueous methanol, followed by purification using silica gel chromatography .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 9-epi-Blumenol C. The compound is primarily obtained through natural extraction processes from plant sources.
Análisis De Reacciones Químicas
Types of Reactions
9-epi-Blumenol C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 9-epi-Blumenol C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of 9-epi-Blumenol C depend on the specific reaction conditions. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
9-epi-Blumenol C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of megastigmane glucosides and their derivatives.
Biology: The compound is studied for its allelopathic effects, which can influence plant growth and development.
Mecanismo De Acción
The mechanism of action of 9-epi-Blumenol C involves its interaction with specific molecular targets and pathways. In plants, it exerts its allelopathic effects by inhibiting the growth of neighboring plants through the release of allelopathic substances into the soil. This inhibition is achieved by interfering with the metabolic processes of the target plants, leading to reduced growth and development .
Comparación Con Compuestos Similares
Similar Compounds
Blumenol C: The parent compound of 9-epi-Blumenol C, differing in the configuration at the C-9 position.
Byzantionoside B: Another epimer of blumenol C, with a different stereochemistry at the C-9 position.
Uniqueness
9-epi-Blumenol C is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its allelopathic properties and potential anti-inflammatory effects make it a compound of interest in various fields of research.
Propiedades
Fórmula molecular |
C19H32O7 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(4R)-3,5,5-trimethyl-4-[(3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13-,14+,15+,16-,17+,18+/m0/s1 |
Clave InChI |
NYLNHNDMNOPWAZ-CODAKJSOSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

